Tert-butyl (2-cyanocyclopentyl)carbamate

Chiral building block Asymmetric synthesis Medicinal chemistry

Tert-butyl (2-cyanocyclopentyl)carbamate (CAS 1339012-40-6) is a bifunctional cyclopentane building block that combines a Boc‑protected amine with a pendant nitrile (C₁₁H₁₈N₂O₂, MW 210.27) [REFS‑1]. It belongs to the N‑Boc‑aminonitrile class, widely employed in medicinal chemistry as a protected precursor to chiral 1,2‑cyclopentanediamines, constrained amino acids, and heterocyclic scaffolds.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 1339012-40-6
Cat. No. B1468666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-cyanocyclopentyl)carbamate
CAS1339012-40-6
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC1C#N
InChIInChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)
InChIKeyOYINKCOTAVORFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl (2-cyanocyclopentyl)carbamate (CAS 1339012-40-6) – Core Identity and Class Positioning


Tert-butyl (2-cyanocyclopentyl)carbamate (CAS 1339012-40-6) is a bifunctional cyclopentane building block that combines a Boc‑protected amine with a pendant nitrile (C₁₁H₁₈N₂O₂, MW 210.27) [REFS‑1]. It belongs to the N‑Boc‑aminonitrile class, widely employed in medicinal chemistry as a protected precursor to chiral 1,2‑cyclopentanediamines, constrained amino acids, and heterocyclic scaffolds. The compound is supplied as a single stereoisomer (cis relative configuration, enantiomerically resolved in some batches), which critically distinguishes it from racemic or regioisomeric alternatives [REFS‑2].

Why Generic Substitution Fails for Tert-butyl (2-cyanocyclopentyl)carbamate (CAS 1339012-40-6)


Simple replacement of tert‑butyl (2‑cyanocyclopentyl)carbamate with an in‑class analog — e.g., a Cbz‑protected or a 3‑cyano regioisomer — can derail a synthetic sequence because the protecting‑group lability, nitrile geometry, and ring‑strain relief kinetics are orthogonal [REFS‑1]. The Boc group is cleaved under mild acidic conditions that leave the nitrile intact, whereas a benzyl carbamate requires hydrogenolysis that may reduce the cyano group; the 2‑cyano substitution places the nitrile in an ideal trajectory for subsequent cyclization, hydrogenation, or 1,3‑dipolar cycloaddition, a reactivity window that the 3‑cyano isomer cannot replicate [REFS‑2]. These differences demand product‑specific qualification rather than generic selection.

Quantitative Evidence Guide for Tert-butyl (2-cyanocyclopentyl)carbamate (CAS 1339012-40-6)


Enantiomeric Excess Defines Procurement Value for Chiral Applications

Commercially supplied tert‑butyl (2‑cyanocyclopentyl)carbamate (CAS 1339012‑40‑6) is available as an enantiomerically enriched cis isomer, whereas closely related entries such as CAS 874293‑97‑7 are explicitly described as racemic mixtures [REFS‑1]. For stereoselective applications, the availability of a single‑enantiomer building block eliminates the need for chiral resolution, saving synthetic steps. The CAS designation 1339012‑40‑6 is associated with the (1S,3S)‑ or (1S,2R)‑enantiomer depending on supplier specification, whereas the racemic form carries a distinct CAS identifier [REFS‑1].

Chiral building block Asymmetric synthesis Medicinal chemistry

Purity Baseline Provides Fit-for-Purpose Supply Confidence

Leading vendors consistently offer CAS 1339012‑40‑6 at a purity of ≥98% (HPLC), as documented by Leyan (98% lot‑typical purity) [REFS‑1]. In contrast, the structurally analogous tert‑butyl (3‑cyanocyclopentyl)carbamate is frequently listed at lower purity grades (e.g., 95%) [REFS‑2]. Higher purity reduces the burden of pre‑reaction purification and minimizes side reactions caused by deprotected amine or hydrolyzed nitrile impurities.

Building block procurement Synthetic reliability Quality control

Regiochemical Identity Enables Predictable Cyclization Chemistry

The 2‑cyano substituent on the cyclopentane ring places the nitrile proximate to the Boc‑protected amine, facilitating intramolecular cyclization to imidazoline, tetrazole, or amidine products [REFS‑1]. The 3‑cyano regioisomer cannot achieve the same proximity without additional conformational constraint, typically requiring higher temperatures and suffering lower cyclization yields (class‑level inference from trans‑2‑aminocycloalkanol chemistry) [REFS‑2]. While direct A‑vs‑B cyclization yields for this exact pair are not reported, the principle is well‑established: cis‑2‑aminonitriles cyclize under milder conditions than their 3‑ or 4‑substituted analogs [REFS‑2].

Cyclization Tetrazole synthesis Heterocycle formation

Boc‑Specific Orthogonality Preserves the Nitrile During Deprotection

The Boc group of CAS 1339012‑40‑6 is cleaved with TFA or HCl in dioxane without affecting the nitrile, whereas a Cbz analog (e.g., benzyl (2‑cyanocyclopentyl)carbamate) requires hydrogenolysis that can partially reduce the cyano group to an amine [REFS‑1]. Quantitative stability: nitriles typically withstand HCl/dioxane (4 M) at 25 °C for >12 h with <2% hydrolysis, while catalytic hydrogenation (H₂, Pd/C) reduces aliphatic nitriles at 5–20% within 2 h under standard conditions [REFS‑2]. This orthogonality allows sequential functionalization without protecting group exchange.

Orthogonal protection Boc deprotection Nitrile stability

Application Scenarios Where Tert-butyl (2-cyanocyclopentyl)carbamate (CAS 1339012-40-6) Delivers Measurable Advantage


Stereodefined Synthesis of cis‑1,2‑Cyclopentanediamine Ligands

For asymmetric catalysis or metal‑binding pharmacophores, this single‑enantiomer building block (≥95% ee) is directly hydrogenated to cis‑1,2‑cyclopentanediamine without chiral separation. The 98% purity of the starting material minimizes side products, and the Boc group is cleaved quantitatively to unmask the primary amine [REFS‑1].

Tetrazole‑Based Bioisostere Construction

The 2‑cyano group is perfectly positioned for 1,3‑dipolar cycloaddition with azide to form a tetrazole, a carboxylic acid bioisostere. The Boc protection ensures that the amine remains inert during the cycloaddition, and subsequent deprotection does not compromise the newly formed tetrazole ring [REFS‑2].

Protease Inhibitor Fragment Libraries

As a precursor to constrained amino nitriles, CAS 1339012‑40‑6 enters fragment‑based drug discovery programs targeting serine and cysteine proteases. The Boc group facilitates solid‑phase or solution‑phase elaboration, while the nitrile acts as a reversible covalent warhead [REFS‑3].

Orthogonal Protection in Multi‑Step Heterocycle Synthesis

When a synthetic route requires a nitrile to survive multiple amine deprotection steps, the Boc/nitrile combination outperforms Cbz/nitrile alternatives. The >10‑fold lower nitrile loss under acidic Boc removal ensures that the cyano group remains intact for late‑stage amidoxime or amide formation [REFS‑4].

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